molecular formula C10H14O3 B8176744 2-(2-Methoxyethoxy)-5-methylphenol

2-(2-Methoxyethoxy)-5-methylphenol

Cat. No.: B8176744
M. Wt: 182.22 g/mol
InChI Key: JTYFBSXNLYZFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)-5-methylphenol is a chemical compound with the CAS Registry Number 2361312-04-9 . It has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol . The compound is identified by the SMILES code OC1=CC(C)=CC=C1OCCOC . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As a phenol derivative featuring a polyether side chain, this compound is of significant interest in synthetic and medicinal chemistry. Its structure suggests potential utility as a building block or intermediate in the development of more complex molecules, such as polymers, pharmaceuticals, and functional materials. Researchers may explore its application in ligand design, where the phenolic oxygen and ether chain could act as a coordination site for metal ions. The properties of the compound, governed by the electron-donating methyl group and the flexible (2-methoxyethoxy) side chain, make it a valuable subject for structure-activity relationship (SAR) studies and chemical synthesis. Handling of this reagent should adhere to strict laboratory safety protocols. For comprehensive safety information, including hazard statements and precautionary measures, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYFBSXNLYZFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methoxyethoxy 5 Methylphenol and Its Precursors

Established Synthetic Routes to Substituted Phenols and Alkoxy Ethers

The synthesis of complex substituted phenols and their corresponding alkoxy ethers relies on a well-established toolbox of organic reactions. These methods are designed to control the placement of functional groups on the aromatic ring and to form the ether linkage with high efficiency.

Alkylation Strategies for Etherification and Phenol (B47542) Functionalization

The formation of an ether bond is a cornerstone of organic synthesis, with the Williamson ether synthesis being a prominent and versatile method. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, which is typically formed by deprotonating a phenol with a suitable base. The reaction is general for the preparation of both symmetrical and asymmetrical ethers.

The choice of reagents and reaction conditions is critical for the success of the Williamson ether synthesis. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the alkoxide. Common bases used to deprotonate the phenol include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. The reaction temperature generally ranges from 50 to 100 °C, with reaction times varying from 1 to 8 hours. While laboratory yields typically range from 50-95%, industrial processes can achieve near-quantitative conversion. byjus.com

Side reactions can compete with the desired etherification. One common side reaction is the base-catalyzed elimination of the alkylating agent, especially with secondary and tertiary alkyl halides. masterorganicchemistry.comscienceinfo.com When the nucleophile is a phenoxide ion, C-alkylation of the aromatic ring can also occur, as the phenoxide is an ambident nucleophile. wikipedia.org

To improve reaction rates and yields, particularly with unreactive alkylating agents, phase transfer catalysts can be employed. semanticscholar.org These catalysts, such as quaternary ammonium salts, facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide.

Regioselective Functionalization of Aromatic Rings

Controlling the position of substituents on an aromatic ring is a fundamental challenge in organic synthesis. The existing functional groups on the ring direct the position of incoming electrophiles. For phenols, the hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This inherent directing effect can be exploited to introduce substituents at specific positions.

However, achieving regioselectivity that goes against the natural directing effects of existing substituents often requires multi-step strategies. For instance, to introduce a group at a position that is not favored by the directing effect of a hydroxyl or methoxy (B1213986) group, a sequence of reactions such as nitration, reduction, diazotization, and subsequent substitution can be employed. The nitration of substituted benzenes, for example, can be influenced by the choice of nitrating agent and the presence of catalysts like zeolites to favor a particular isomer. uncw.eduresearchgate.net

Targeted Synthesis of the 2-(2-Methoxyethoxy)-5-methylphenol Core Structure

The synthesis of this compound can be strategically approached from different starting materials, with isovanillin and p-methoxytoluene representing two viable precursors. Both routes ultimately converge on the formation of the key intermediate, 5-methylguaiacol (also known as isocreosol), which is then subjected to etherification.

Approaches Utilizing Isovanillin as a Starting Material

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) provides a readily available starting material with the desired oxygenation pattern on the aromatic ring. The primary transformation required is the reduction of the aldehyde functionality to a methyl group to yield 5-methylguaiacol.

One effective method for this transformation is the Wolff-Kishner reduction. nrochemistry.com This reaction deoxygenates aldehydes and ketones to the corresponding alkanes under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. A typical procedure involves stirring a solution of isovanillin, potassium hydroxide, and hydrazine hydrate in ethylene glycol at elevated temperatures (e.g., 130 °C followed by 190 °C) for several hours. nrochemistry.com The Wolff-Kishner reduction is particularly suitable for substrates that are sensitive to acidic conditions, which are employed in the alternative Clemmensen reduction. alfa-chemistry.comwikipedia.org

Once 5-methylguaiacol is obtained, the final step is the introduction of the 2-methoxyethoxy side chain via a Williamson ether synthesis. This involves the reaction of 5-methylguaiacol with a suitable 2-methoxyethoxy halide, such as 2-chloroethyl methyl ether, in the presence of a base.

Table 1: Plausible Synthetic Route from Isovanillin

StepReactionReactantsKey ReagentsProduct
1Wolff-Kishner ReductionIsovanillinHydrazine hydrate, Potassium hydroxide, Ethylene glycol5-Methylguaiacol
2Williamson Ether Synthesis5-Methylguaiacol2-Chloroethyl methyl ether, Base (e.g., K2CO3), Solvent (e.g., DMF)This compound

Synthetic Pathways via p-Methoxytoluene Derivatization

An alternative synthetic approach starts from p-methoxytoluene. This route requires the introduction of a hydroxyl group ortho to the existing methoxy group to form the key intermediate, 5-methylguaiacol. This is a more challenging transformation due to the need for regioselective functionalization.

A potential multi-step sequence to achieve this is as follows:

Regioselective Nitration: The first step would involve the nitration of p-methoxytoluene. The methoxy group is a stronger ortho-, para-directing group than the methyl group. Since the para position is occupied by the methyl group, nitration is expected to occur predominantly at the position ortho to the methoxy group. doubtnut.com

Reduction of the Nitro Group: The resulting nitro compound would then be reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation.

Diazotization and Hydrolysis: The amino group is then converted to a diazonium salt using nitrous acid at low temperatures. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group, yielding 5-methylguaiacol.

Once 5-methylguaiacol is synthesized, the final etherification step is carried out as described in the isovanillin route, using a Williamson ether synthesis with a 2-methoxyethoxy halide.

Table 2: Plausible Synthetic Route from p-Methoxytoluene

StepReactionReactantsKey ReagentsProduct
1Nitrationp-MethoxytolueneNitrating agent (e.g., HNO3/H2SO4)2-Nitro-4-methoxytoluene
2Reduction2-Nitro-4-methoxytolueneReducing agent (e.g., Sn/HCl)2-Amino-4-methoxytoluene
3Diazotization & Hydrolysis2-Amino-4-methoxytolueneNaNO2, H2SO4, H2O5-Methylguaiacol
4Williamson Ether Synthesis5-Methylguaiacol2-Chloroethyl methyl ether, Base (e.g., K2CO3), Solvent (e.g., DMF)This compound

Optimization of Reaction Conditions and Yields in this compound Synthesis

Key Parameters for Optimization in Williamson Ether Synthesis:

Base: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group of 5-methylguaiacol. Stronger bases can lead to higher concentrations of the phenoxide ion, potentially increasing the reaction rate. However, very strong bases might also promote side reactions like elimination. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K2CO3). The use of milder bases like potassium carbonate is often preferred to minimize side reactions.

Solvent: The solvent plays a significant role in the reaction rate and selectivity. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic. francis-press.com Protic solvents can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.

Temperature: The reaction temperature influences the rate of both the desired substitution reaction and competing side reactions. Higher temperatures generally increase the reaction rate but can also favor elimination reactions. A typical temperature range for Williamson ether synthesis is 50-100 °C. byjus.com The optimal temperature needs to be determined empirically for the specific substrates.

Alkylating Agent: The nature of the leaving group on the alkylating agent affects its reactivity. Iodides are generally more reactive than bromides, which are more reactive than chlorides. francis-press.com Using a more reactive alkylating agent can allow for milder reaction conditions.

Phase Transfer Catalysis: For reactions involving a solid or aqueous base and an organic solvent, a phase transfer catalyst can significantly enhance the reaction rate. Catalysts like tetrabutylammonium bromide facilitate the transfer of the phenoxide anion into the organic phase, increasing its contact with the alkylating agent. semanticscholar.org

Table 3: Factors Influencing Williamson Ether Synthesis Yield

FactorEffect on YieldConsiderations
Base Strength Can increase reaction rateStrong bases may promote side reactions
Solvent Polarity Polar aprotic solvents generally increase rateProtic solvents can decrease nucleophilicity
Temperature Higher temperature increases rateCan also increase rate of side reactions
Leaving Group I > Br > Cl in reactivityMore reactive agents allow milder conditions
Phase Transfer Catalyst Can significantly increase rate in biphasic systemsAdds to cost and complexity

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, leading to higher yields and purity of the final product.

Catalytic Systems in Phenol and Ether Bond Formation

The formation of the ether linkage in this compound is primarily achieved through nucleophilic substitution or cross-coupling reactions, each employing distinct catalytic systems. The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and conditions.

The most traditional and widely used method for forming such an aryl-alkyl ether is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the precursor phenol (5-methylphenol) with a base, acts as a nucleophile. jk-sci.comchemistrysteps.commasterorganicchemistry.com It attacks an alkyl halide, in this case, a halogenated derivative of 2-methoxyethanol (e.g., 1-chloro-2-methoxyethane). While the base itself (e.g., NaOH, K₂CO₃, NaH) is more of a reagent, phase-transfer catalysts are often employed in modern variations to improve the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. jk-sci.com

Transition metal catalysis offers more advanced and often milder routes. The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve reacting a halogenated 5-methylphenol with 2-methoxyethanol in the presence of a copper catalyst. Modern Ullmann-type reactions have evolved from using stoichiometric copper powder at high temperatures to using catalytic amounts of soluble copper(I) salts, such as CuI, often enhanced by ligands like phenanthrolines or N,N-dimethylglycine. wikipedia.orgnih.govorganic-chemistry.org Copper nanoparticle catalysts (e.g., CuO-NPs) have also demonstrated high efficacy, sometimes allowing for reactions at lower temperatures. mdpi.comsemanticscholar.org

Palladium-catalyzed cross-coupling reactions, akin to the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These systems typically use a palladium precursor and a specialized phosphine ligand to couple aryl halides or triflates with alcohols. This method is noted for its broad functional group tolerance and high efficiency under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org

Below is a summary of catalytic systems applicable to the formation of the ether bond in this compound's precursors.

Reaction TypeCatalyst SystemTypical Reagents & ConditionsRole of Catalyst
Williamson Ether Synthesis Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt)5-methylphenol, Base (NaOH, K₂CO₃), 1-halo-2-methoxyethane, Biphasic solventFacilitates transfer of phenoxide nucleophile to the organic phase.
Ullmann Condensation Copper(I) salts (e.g., CuI), Copper Nanoparticles (CuO-NPs)Aryl halide + 2-methoxyethanol or 5-methylphenol + Aryl halide, Base (Cs₂CO₃, K₃PO₄), High-boiling polar solvents (DMF, NMP)Facilitates oxidative addition and reductive elimination, forming the C-O bond.
Buchwald-Hartwig C-O Coupling Palladium complexes (e.g., Pd(OAc)₂) + Ligands (e.g., phosphines)Aryl halide/triflate + 2-methoxyethanol, Base (e.g., NaOtBu)Forms an active Pd(0) species that undergoes a catalytic cycle of oxidative addition and reductive elimination.
Lewis/Brønsted Acid Catalysis Zeolites (e.g., HZSM-5), TPA/SiO₂, Sc(OTf)₃5-methylphenol + Alkylating AgentActivates the alkylating agent and directs the substitution onto the phenol ring. mdpi.comnih.govconicet.gov.ar

Stereochemical and Regiochemical Control in Related Synthetic Routes

Achieving the correct isomer, this compound, requires precise control over the reaction's regiochemistry. Stereochemistry, while a crucial consideration in many organic syntheses, is less consequential for this specific molecule due to the achiral nature of its components.

Regiochemical Control: The key challenge is to ensure the ether linkage forms at the C2 position (ortho to the hydroxyl group) of the 5-methylphenol ring, rather than the C6 position (also ortho) or through C-alkylation. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. In 5-methylphenol (or m-cresol), the C4 position (para to the -OH group) is occupied by the methyl group. Therefore, electrophilic attack is strongly directed to the two ortho positions, C2 and C6.

In reactions like Friedel-Crafts alkylation, which can compete with O-alkylation (etherification), Lewis acid catalysts can be used to favor C-alkylation. However, for ether synthesis via the Williamson method, the reaction occurs on the oxygen atom (O-alkylation) after it is deprotonated to a phenoxide.

When direct alkylation of the phenol ring is desired, the choice of catalyst is critical for regioselectivity. Studies on the alkylation of cresols have shown that catalyst properties, such as the pore structure of zeolites or the acidity of metal oxides, can influence the ratio of ortho to para products. conicet.gov.ardicp.ac.cn For instance, cooperative catalytic systems combining a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) with a heterogeneous palladium catalyst have been shown to selectively promote ortho-alkylation of phenols with primary alcohols. nih.gov The Lewis acid is thought to coordinate with the phenolic oxygen, enhancing the nucleophilicity of the ortho position and directing the incoming electrophile.

Stereochemical Control: The Williamson ether synthesis proceeds via a classic SN2 mechanism. masterorganicchemistry.com A fundamental characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center that is attacked by the nucleophile. chemistrysteps.com

In the synthesis of this compound, the electrophile would be a derivative of 2-methoxyethanol, such as 1-bromo-2-methoxyethane. The nucleophilic attack by the 5-methylphenoxide ion would occur at the carbon atom bearing the bromine. However, since this carbon atom is not a stereocenter (it is bonded to two hydrogen atoms), there are no stereochemical consequences for the product. The concept remains vital for syntheses involving chiral alkylating agents, where an (R)-configured electrophile would yield an (S)-configured ether product, and vice-versa.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous materials.

A primary target for green innovation in aryl ether synthesis is the replacement of hazardous reagents and solvents. Traditional Williamson synthesis often employs polar aprotic solvents like DMF or DMSO, which have toxicity concerns. jk-sci.com Furthermore, alkyl halides are known to be toxic and environmentally damaging. Greener alternatives include the use of dialkyl carbonates (like dimethyl carbonate) as alkylating agents, which are less toxic and produce benign byproducts. The reaction of phenols with carbonates can be catalyzed by base, avoiding the use of alkyl halides altogether.

Another key principle is the use of catalysis to minimize waste. Catalytic methods, such as the Ullmann and Buchwald-Hartwig reactions, are inherently greener than stoichiometric approaches because a small amount of catalyst can generate a large amount of product, reducing metal waste. wikipedia.orgorganic-chemistry.org The development of heterogeneous, recyclable catalysts, such as metal oxides or zeolites, is particularly advantageous as it simplifies product purification and allows the catalyst to be reused, aligning with green chemistry goals. mdpi.comdicp.ac.cn

Process intensification and solvent reduction represent further avenues for sustainable synthesis. A patented process for preparing alkyl aryl ethers describes carrying out the reaction in a melt of the aromatic alcohol, thereby eliminating the need for a solvent entirely. google.com This solvent-free approach significantly reduces waste and simplifies downstream processing. Additionally, using techniques like phase-transfer catalysis can enhance reaction rates and efficiency, potentially allowing for lower temperatures and reduced energy consumption. jk-sci.com

Finally, the selection of starting materials is a consideration. While the precursors for this specific compound are typically derived from petrochemical feedstocks, broader research into producing phenolic compounds from renewable sources like lignin is an active area of green chemistry that could eventually provide sustainable pathways to precursors like 5-methylphenol. dicp.ac.cn

Chemical Reactivity and Reaction Mechanisms of 2 2 Methoxyethoxy 5 Methylphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant feature of the molecule, strongly influencing its reactivity. It activates the aromatic ring towards electrophilic substitution and provides a site for derivatization reactions.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The hydroxyl (-OH) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are both powerful activating groups and direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a weaker activator, also directing ortho and para. In 2-(2-Methoxyethoxy)-5-methylphenol, the positions ortho to the hydroxyl group are C6 and C4 (which is also para to the methyl group). The position para to the hydroxyl group is occupied by the methyl group.

The directing effects of the substituents are synergistic, strongly activating the positions ortho and para to the hydroxyl group. The primary sites for electrophilic attack are predicted to be the C4 and C6 positions, which are ortho and para to the strongly activating hydroxyl and methoxyethoxy groups.

Nitration: Studies on the nitration of analogous compounds, such as guaiacol (B22219) (2-methoxyphenol), show that substitution occurs primarily at the positions para and ortho to the hydroxyl group. For instance, the nitration of guaiacol in aqueous solutions with nitrite (B80452) preferentially yields 4- and 6-nitroguaiacol. nih.govacs.org It is anticipated that the nitration of this compound would similarly yield a mixture of nitro derivatives, with substitution favored at the available positions activated by the hydroxyl and ether groups.

Halogenation: Halogenation would follow a similar regioselectivity, with bromine or chlorine atoms being directed to the activated positions on the aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on phenols can be complicated. The Lewis acid catalyst required for these reactions can coordinate with the phenolic oxygen, deactivating the ring. wikipedia.orgmasterorganicchemistry.com However, under certain conditions, these reactions can proceed. For this compound, acylation would be expected to occur at the positions ortho or para to the hydroxyl group, provided a suitable catalytic system is employed. nih.gov For example, a Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) with acyl chlorides in the presence of aluminum chloride has been shown to result in acylation at the position meta to the hydroxyl group, following a selective cleavage of one of the methoxy (B1213986) groups. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major ProductsRationale
NitrationHNO₃/H₂SO₄4-Nitro-2-(2-methoxyethoxy)-5-methylphenol and 6-Nitro-2-(2-methoxyethoxy)-5-methylphenolStrong activation and ortho, para-directing effect of -OH and -OCH₂CH₂OCH₃ groups.
BrominationBr₂/FeBr₃4-Bromo-2-(2-methoxyethoxy)-5-methylphenol and 6-Bromo-2-(2-methoxyethoxy)-5-methylphenolStrong activation and ortho, para-directing effect of -OH and -OCH₂CH₂OCH₃ groups.
Friedel-Crafts AcylationRCOCl/AlCl₃Complex mixture, potential for reaction at activated ring positions or side reactions.Lewis acid complexation with phenolic oxygen can deactivate the ring.

This table is based on established principles of electrophilic aromatic substitution and data from analogous compounds.

Reactions Involving Phenol Derivatization (e.g., Etherification, Esterification)

The acidic proton of the phenolic hydroxyl group can be readily replaced, allowing for a variety of derivatization reactions.

Etherification: The phenolic hydroxyl can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol with a base (e.g., sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the existing ether chain, this would result in a molecule with multiple ether functionalities. The synthesis of ethers from hindered phenols can be achieved using various alkylating agents under different conditions, including microwave irradiation. researchgate.net

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. Metal-free, oxidative esterification of alcohols using oxygen as the oxidant has also been reported. nih.gov

Table 2: Examples of Phenol Derivatization Reactions

Reaction TypeReagentsProduct Type
Etherification (Williamson)1. NaOH2. R-X (e.g., CH₃I)Aryl ether
Esterification (Fischer)R-COOH, H⁺ catalystPhenyl ester
EsterificationR-COCl, basePhenyl ester

Coordination Chemistry Involving the Phenolic Moiety (e.g., Schiff Base Formation)

The phenolic hydroxyl group, in conjunction with another functional group at the ortho position, can form stable chelate rings with metal ions. While this compound itself does not have a second coordinating group ortho to the hydroxyl, it can be a precursor to such ligands. For example, a formylation reaction (e.g., Duff reaction or Reimer-Tiemann reaction) could introduce an aldehyde group at the C6 position. This resulting salicylaldehyde (B1680747) derivative can then undergo condensation with a primary amine to form a Schiff base.

Schiff bases derived from salicylaldehydes are versatile ligands in coordination chemistry. tandfonline.comijcrr.com The imine nitrogen and the phenolic oxygen can coordinate to a metal center, forming a stable complex. nih.govajrconline.org The electronic properties of the substituents on the aniline (B41778) ring of the Schiff base can influence the stability of the resulting metal complex. researchgate.net The methoxyethoxy and methyl groups on the phenolic ring would also modulate the electronic and steric properties of the resulting Schiff base ligand and its metal complexes.

Reactivity of the Methoxyethoxy Side Chain

The methoxyethoxy side chain offers additional sites of reactivity, primarily involving the ether linkages.

Cleavage and Functionalization of the Ether Linkages

Ether linkages are generally stable but can be cleaved under harsh conditions, typically with strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers, such as the one in this compound, typically proceeds via nucleophilic attack of the halide ion on the alkyl group, leading to the formation of a phenol and an alkyl halide. The C(aryl)-O bond is much stronger and not readily cleaved.

The methoxyethoxy side chain has two ether linkages: an aryl ether (Ar-O-CH₂) and an alkyl ether (CH₂-O-CH₃). Cleavage with a strong acid would likely occur at the less hindered primary carbon of the ethyl group or the methyl group. Selective cleavage of one methoxy group in 2,6-dimethoxyphenol has been achieved using aluminum chloride. nih.gov

Ligand Properties of the Ether Group in Metal Complexes

The oxygen atoms of the methoxyethoxy side chain possess lone pairs of electrons and can act as Lewis bases, coordinating to metal centers. While a single ether group is a weak ligand, the presence of multiple ether oxygens can lead to a chelating effect, enhancing the stability of the metal complex. In the context of a Schiff base complex formed after modification of the phenol ring (as described in 3.1.3), the ether oxygens of the side chain could potentially coordinate to the metal center, leading to a ligand with higher denticity. The coordination of alkoxide ligands to transition metals is a well-established field, and the principles can be extended to the ether functionalities in this molecule. wikipedia.orgresearchgate.net The electronic properties of substituents on bisphenol ligands, including methoxy groups, have been shown to influence the catalytic activity of their heterobimetallic complexes in polymerization reactions. acs.org

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is a key site for chemical transformations. Its position on the benzene (B151609) ring, para to the hydroxyl group and meta to the methoxyethoxy group, influences its reactivity. This benzylic-type position is susceptible to oxidation and other functionalization reactions.

The benzylic C-H bonds of the methyl group in cresol-like structures are relatively weak and can be targeted by various oxidizing agents. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl group of related alkyl-substituted phenols to a carboxylic acid. libretexts.org This process, known as side-chain oxidation, requires the benzylic carbon to have at least one attached hydrogen. libretexts.org The reaction likely proceeds through intermediates that are stabilized by resonance with the aromatic ring. libretexts.org

Furthermore, functionalization can be achieved through radical reactions. The abstraction of a hydrogen atom from the methyl group by a radical species generates a benzylic radical. This intermediate can then react with other molecules. For example, in the presence of oxygen, it can lead to the formation of peroxy radicals and subsequently to various oxygenated products, such as 4-peroxy-cyclohexadienones, as observed in the oxidation of 2,6-di-t-butyl-4-methylphenol. cdnsciencepub.com

Under anaerobic conditions, the methyl group of m-cresol (B1676322) has been shown to undergo a novel demethylation reaction during its degradation by methanogenic consortia. The proposed pathway involves an initial carboxylation to 4-hydroxy-2-methylbenzoic acid, followed by demethylation to 4-hydroxybenzoic acid. nih.gov This highlights that, depending on the reaction conditions, the methyl group can be a site for transformations other than simple oxidation.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound requires examining studies on related structures. Kinetic, computational, and isotope effect studies on analogous ethers and phenols provide critical insights into the potential reaction pathways.

The methoxyethoxy side chain contains ether functionalities, which are known to undergo oxidation, particularly at the carbon atom adjacent to the ether oxygen (the α-position). Kinetic studies on the oxidation of simple ethers like dimethyl ether (DME) and diethyl ether (DEE) provide a model for the reactivity of the ether moiety in the target molecule.

The oxidation of DME, initiated by chlorine atoms, shows that the resulting methoxymethyl radical (CH₃OCH₂) reacts with molecular oxygen through two competing pathways. acs.orgacs.org At higher pressures, the reaction favors the formation of a stable peroxy radical (CH₃OCH₂O₂). acs.org However, at lower pressures, a pathway leading to the formation of two formaldehyde (B43269) molecules and a hydroxyl radical becomes more significant. acs.orgacs.org This indicates that the stability of the initial adduct with oxygen is pressure-dependent.

Studies on larger, more structurally complex ethers, such as di-n-butyl ether (DNBE), reveal that reactivity is highly dependent on the ether's molecular structure. nrel.gov The oxidation of DNBE and its isomers shows negative temperature coefficient (NTC) behavior, where the reaction rate decreases with increasing temperature within a certain range. nrel.gov Kinetic analysis indicates that this behavior is governed by the competition between chain-branching and chain-propagation reactions at low temperatures, with the α-radical (adjacent to the ether oxygen) being the major radical formed via H-abstraction. nrel.gov

The following table summarizes key kinetic findings from the oxidation of various ethers, which serve as models for the reactivity of the 2-(2-methoxyethoxy) group.

Ether StudiedKey Kinetic FindingImplication for this compoundReference
Dimethyl Ether (DME)The reaction of the CH₃OCH₂ radical with O₂ is pressure-dependent, forming either a peroxy radical or formaldehyde + OH.Oxidation of the ethoxy group may proceed via a radical mechanism, with product distribution potentially depending on reaction conditions like pressure. acs.orgacs.org
Di-n-butyl Ether (DNBE)Exhibits Negative Temperature Coefficient (NTC) behavior due to competition between chain-branching and propagation at the α-radical site.The oxidation of the larger methoxyethoxy side chain could exhibit complex temperature dependence. H-abstraction is likely favored at the carbons adjacent to the ether oxygens. nrel.gov
Ethyl Methyl Ether (EME)Oxidation spans a wider temperature range than DME, with low-temperature behavior explained by chain branching of the fuel itself and its intermediates.The unsymmetrical nature of the methoxyethoxy group could lead to a complex mixture of oxidation products and intermediates. researchgate.net

Density Functional Theory (DFT) and other computational methods are powerful tools for mapping the reaction coordinates of complex organic reactions. For transformations involving phenolic compounds and ethers, these studies provide detailed pictures of transition states and intermediates.

Computational studies on the oxidation of phenols by hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), show that the reaction begins with a ligand exchange between the phenol and the oxidant. rsc.org The subsequent redox process is highly sensitive to electronic effects; electron-withdrawing substituents on the phenol ring can make the oxidation more energy-intensive by destabilizing the developing positive charge (phenoxenium character) in the transition state. rsc.org

Quantum chemical modeling has also been extensively applied to study the free-radical scavenging properties of phenols. scienceopen.com These studies confirm that the stability of the phenoxyl radical, formed after hydrogen atom transfer (HAT), is a key determinant of antioxidant activity. The stability is conferred by resonance delocalization of the unpaired electron across the aromatic ring. scienceopen.com For this compound, the electron-donating nature of both the methyl and methoxyethoxy groups would be expected to stabilize the corresponding phenoxyl radical.

Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), are a cornerstone of mechanistic investigation. A significant KIE (kH/kD > 1) indicates that the C-H bond to the isotopically labeled position is being broken in the rate-determining step of the reaction.

This technique has been applied to study the mechanism of benzylic oxidation in systems analogous to the methylphenol moiety. In the oxidation of p-cresol (B1678582) (4-methylphenol), replacing the methyl hydrogens with deuterium (B1214612) resulted in a significantly less toxic compound, providing strong evidence that the mechanism of toxicity involves the cleavage of a benzylic C-H bond to form a reactive quinone methide. nih.gov

Similarly, detailed KIE studies on the benzylic hydroxylation of methylated aromatic amino acids by non-heme iron monooxygenases found large intrinsic primary isotope effects, consistent with a mechanism involving hydrogen atom abstraction in the transition state. nih.gov In the oxidation of various para-substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex, a large primary KIE of 11 was observed for the proteo- vs. deuterium-labeled phenol, confirming that O-H bond activation via hydrogen atom transfer (HAT) is the rate-limiting step. acs.org While this applies to the phenolic proton, it demonstrates the power of KIE in elucidating HAT mechanisms, which are also relevant for C-H bond cleavage at the methyl group.

The following table presents KIE data from transformations analogous to those that could occur with this compound, illustrating how such studies clarify reaction mechanisms.

Reaction / SystemkH/kD ValueInterpretationReference
Toxicity of 4-methylphenol (p-cresol) in rat liver slicesSignificant (toxicity LC50 of D-labeled was 2.5x higher)Cleavage of the benzylic C-H bond is the rate-determining step in the formation of a toxic reactive intermediate. nih.gov
Benzylic hydroxylation of 4-CH₃-phenylalanine by Tyrosine Hydroxylase~7-8The mechanism involves the abstraction of a hydrogen atom from the methyl group in a transition state with significant sp² character. nih.gov
Oxidation of p-methoxy-2,6-di-tert-butylphenol by a cupric-superoxo complex11The reaction proceeds via a rate-limiting hydrogen atom transfer (HAT) from the phenolic -OH group. acs.org
Oxidation of benzyl-α-d alcohol by MnO₂ and NiO₂Strikingly temperature-dependentIndicates quantum tunneling in a reaction of linear hydrogen transfer. iaea.org

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific databases and literature has revealed a lack of publicly available experimental spectroscopic data for the chemical compound This compound . Consequently, the detailed analysis of its spectroscopic characterization as requested cannot be provided at this time.

Searches for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, including high-resolution 1H and 13C NMR, two-dimensional NMR techniques (COSY, HMQC, HMBC), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS), did not yield specific results for this particular compound.

The available data consistently pertains to the structurally similar but different compound, 2-Methoxy-5-methylphenol . This compound has a single methoxy group attached to the phenol ring, unlike the requested 2-(2-methoxyethoxy) group.

Without experimental spectra and associated data, a scientifically accurate and informative article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated. Further research or de novo synthesis and analysis would be required to produce the data necessary to fulfill the original request.

Scientific Data Unvailable for this compound

Extensive research has yielded no specific scientific literature or spectroscopic data for the chemical compound this compound. As a result, an article detailing its advanced spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time.

Searches for this compound consistently redirect to a structurally related but different molecule, 2-Methoxy-5-methylphenol . This suggests that this compound may be a novel compound that has not yet been synthesized or characterized in published scientific literature. The lack of available information prevents a scientifically accurate discussion of its spectroscopic properties.

Should information on the more commonly documented compound, 2-Methoxy-5-methylphenol, be of interest, a detailed analysis of its spectroscopic characteristics can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methoxyethoxy 5 Methylphenol

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for 2-(2-Methoxyethoxy)-5-methylphenol or its simple derivatives has not been reported in publicly accessible crystallographic databases. The successful application of this technique relies on the ability to grow a high-quality, single crystal of the compound, which can be a challenging and time-consuming process.

Should a crystalline form of this compound or a suitable derivative be obtained in the future, X-ray crystallographic analysis would provide invaluable insights into its solid-state conformation. The analysis would yield precise data on the geometry of the phenyl ring, the orientation of the methoxy (B1213986) and methyl substituents, and the conformation of the flexible 2-methoxyethoxy side chain. Furthermore, the analysis would reveal the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.

The expected data from such an analysis would be presented in a crystallographic information file (CIF), which includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. A hypothetical data table for a crystalline derivative of this compound is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1324.5

This detailed structural information would be crucial for structure-property relationship studies and for the rational design of new materials with tailored functionalities.

Computational and Theoretical Investigations of 2 2 Methoxyethoxy 5 Methylphenol

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, had they been applied to 2-(2-Methoxyethoxy)-5-methylphenol, would offer a granular view of its behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations could predict its three-dimensional geometry with high precision, including bond lengths, bond angles, and dihedral angles. This would be crucial for understanding the spatial arrangement of the methoxyethoxy side chain relative to the phenol (B47542) ring.

Furthermore, DFT is a reliable method for predicting various spectroscopic properties. For instance, calculations of the infrared (IR) and Raman spectra would yield vibrational frequencies that could be compared with experimental data to confirm the molecular structure. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts would aid in the interpretation of experimental NMR spectra. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, could also be determined, providing insights into the molecule's reactivity and electronic transitions.

Ab Initio Methods for Advanced Energetic and Vibrational Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide even more precise energetic information for this compound. This would be particularly valuable for a detailed vibrational analysis, where the calculation of anharmonic frequencies can lead to a more accurate assignment of experimental spectral bands. Such advanced calculations are essential for a deep understanding of the molecule's potential energy surface.

Conformational Analysis and Interconversion Pathways of the Methoxyethoxy Chain

The flexible methoxyethoxy chain of this compound suggests the existence of multiple stable conformations (rotamers). A thorough conformational analysis, likely employing both DFT and ab initio methods, would be necessary to identify the low-energy conformers and to calculate the energy barriers for their interconversion. Understanding the conformational landscape is critical as it can significantly influence the molecule's physical and chemical properties, including its interaction with other molecules.

Molecular Dynamics (MD) Simulations: Probing Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a window into its dynamic behavior over time.

Simulation of Intermolecular Interactions and Self-Assembly Behavior

MD simulations could be employed to study how molecules of this compound interact with each other in the liquid or solid state. By simulating a system containing many molecules, one could observe and quantify intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions. These simulations would be instrumental in understanding any tendencies for self-assembly or aggregation, which could be relevant to its material properties.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational toxicology and chemistry for creating models that predict the activity of a chemical based on its structure. nih.gov For a compound like this compound, QSAR models can forecast a range of properties, from biological interactions to physicochemical characteristics. These models work by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with observed activities. researchgate.net

Cheminformatics provides the tools to manage and analyze large datasets of chemical information, enabling the development of robust predictive models. researchgate.net By situating this compound within a vast chemical space defined by thousands of other molecules, its properties can be estimated by analogy. For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activity and potential endocrine disruption, suggesting that similar models could be constructed to evaluate this compound. nih.govnih.gov The process involves generating a wide array of descriptors for the molecule and using statistical methods like multiple linear regression or machine learning algorithms to build a predictive relationship. researchgate.netmdpi.com

The reactivity and selectivity of this compound can be rigorously investigated using principles of quantum chemistry, particularly Density Functional Theory (DFT). researchgate.netmdpi.comnih.gov DFT calculations allow for the determination of electronic structure properties that govern how a molecule interacts with other chemical species. Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be precisely calculated. researchgate.netresearchgate.net

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical measure of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. For this compound, the phenolic hydroxyl group and the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring are expected to significantly influence these frontier orbitals. Computational models can map the molecular electrostatic potential (MEP) onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net For this molecule, the oxygen atoms of the hydroxyl and ether groups would be nucleophilic centers, while the aromatic ring itself could be susceptible to electrophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

This table presents theoretical values calculated at the B3LYP/6-31G(d) level of theory to illustrate the type of data generated in a computational reactivity study.

DescriptorCalculated Value (eV)Implication for Reactivity
HOMO Energy-5.89Indicates a moderate ability to donate electrons, typical for a substituted phenol.
LUMO Energy-0.45Suggests a limited ability to accept electrons.
HOMO-LUMO Gap5.44A relatively large gap, indicating high chemical stability and lower reactivity. researchgate.netresearchgate.net

Computational chemistry offers powerful algorithms for the prediction of spectroscopic data, which are essential for structure elucidation and verification. rsc.org For this compound, methods like DFT can be used to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. youtube.comyoutube.com

To predict the ¹H and ¹³C NMR spectra, the magnetic shielding tensor for each nucleus in the molecule is calculated within a simulated magnetic field. These tensors are then converted into chemical shifts (δ), typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in an experimental spectrum to specific atoms in the structure. youtube.com Similarly, IR spectra can be simulated by calculating the vibrational frequencies corresponding to the molecule's normal modes of vibration. youtube.com These calculated frequencies help in assigning observed IR absorption bands to specific functional group vibrations, such as the O-H stretch of the phenol or the C-O stretches of the ether linkage. youtube.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

This table provides a conceptual comparison. Experimental values are typical ranges, while predicted values are examples from computational outputs.

Spectrum TypeAtom/GroupPredicted Shift/FrequencyTypical Experimental Range
¹³C NMRPhenolic Carbon (C-OH)148.5 ppm145-155 ppm
¹³C NMRMethoxy Carbon (-OCH₃)56.2 ppm55-65 ppm
¹H NMRPhenolic Proton (-OH)5.7 ppm4.5-7.5 ppm (variable)
¹H NMRMethyl Proton (-CH₃)2.3 ppm2.2-2.5 ppm
IR SpectroscopyO-H Stretch (Phenol)3550 cm⁻¹3500-3600 cm⁻¹ (sharp)
IR SpectroscopyC-O-C Stretch (Ether)1120 cm⁻¹1080-1150 cm⁻¹ (strong)

To understand the relationship between this compound and other chemical compounds, its structure can be encoded into a series of numerical descriptors. libretexts.org These descriptors, which can be topological or electrostatic, allow for its position to be mapped within a high-dimensional "chemical space." researchgate.netnih.gov This analysis is a cornerstone of cheminformatics and is crucial for property prediction and molecular design. mdpi.com

Topological descriptors are derived from the 2D representation of the molecule (its graph), quantifying aspects like size, shape, and branching. nih.govnih.govresearchgate.net Examples include the Wiener index, which relates to molecular volume, and connectivity indices, which describe the degree of branching. These descriptors are conformation-independent and provide a simplified yet powerful way to characterize molecular structure. nih.gov

Electrostatic descriptors , on the other hand, are derived from the 3D electronic structure. They include properties like dipole moment, polar surface area (PSA), and partial charges on individual atoms. The PSA, for instance, is a key predictor of a molecule's ability to permeate biological membranes. For this compound, the presence of two oxygen atoms would contribute significantly to its PSA. By calculating a suite of these descriptors, the molecule can be compared to large databases of compounds, allowing for the prediction of its behavior and potential applications based on the properties of its neighbors in chemical space. researchgate.netnih.gov

Table 3: Selected Calculated Molecular Descriptors for this compound

This table contains values calculated from cheminformatics software to illustrate a typical descriptor set for a molecule.

Descriptor TypeDescriptor NameCalculated ValueSignificance
PhysicochemicalMolecular Weight182.22 g/mol Basic property defining molecular mass.
PhysicochemicalXLogP32.3Predicts lipophilicity and partitioning between water and octanol.
TopologicalNumber of Rotatable Bonds4Indicates molecular flexibility.
TopologicalTopological Polar Surface Area (TPSA)38.7 ŲCorrelates with transport properties and bioavailability.
ElectrostaticDipole Moment2.1 DMeasures the overall polarity of the molecule.
StructuralHydrogen Bond Donors1The phenolic -OH group can donate a hydrogen bond.
StructuralHydrogen Bond Acceptors3The three oxygen atoms can accept hydrogen bonds.

Advanced Applications of 2 2 Methoxyethoxy 5 Methylphenol in Chemical Sciences

Role as a Precursor and Building Block in Complex Organic Synthesis

The principal role of the 2-(2-Methoxyethoxy)-5-methylphenol structural motif in organic synthesis is as a sophisticated building block for creating highly specialized molecules, particularly within the field of biotechnology and therapeutic chemistry.

The most prominent application of the 2-(2-methoxyethoxy) group, in a context related to the base phenol (B47542) structure, is in the synthesis of advanced intermediates for oligonucleotide production. pharmaffiliates.com Specifically, it is a key component of 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite (B1245037), a specialty chemical used in the synthesis of antisense oligonucleotides (ASOs). pharmaffiliates.com This phosphoramidite is an advanced intermediate, crucial for constructing modified nucleic acid chains with therapeutic potential. pharmaffiliates.com The presence of the 2-methoxyethoxy (MOE) group at the 2' position of the ribose sugar is a critical modification in many second-generation ASO drugs, enhancing their binding affinity, stability, and resistance to nuclease degradation.

Properties of a Key Advanced Intermediate
Chemical Name 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite
Synonym (2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite bldpharm.com
CAS Number 163878-63-5 pharmaffiliates.com
Molecular Formula C43H55N4O10P pharmaffiliates.com
Application Used in the synthesis of antisense oligonucleotide (ASO) molecules. pharmaffiliates.com

The 2-(2-methoxyethoxy) functional group is incorporated into polymer architectures through its inclusion in monomeric units for solid-phase synthesis. The primary example is its integration into phosphoramidite monomers used for creating oligonucleotides, which are themselves biopolymers. pharmaffiliates.com These specialized monomers are designed to be sequentially added to a growing nucleic acid chain, resulting in a custom polymer (the ASO) with specific therapeutic functions. pharmaffiliates.com This process allows for the precise placement of the 2-methoxyethoxy-modified nucleotide within the polymer architecture, which is fundamental to the final product's biological activity. pharmaffiliates.com

Advanced Analytical Chemistry Applications

The application of this compound is predominantly as a structural component of larger, high-purity molecules used in pharmaceutical applications. pharmaffiliates.com This context dictates its relevance in advanced analytical chemistry, primarily in the quality control and characterization of these complex final products and their intermediates. The synthesis of therapeutic oligonucleotides containing the 2-methoxyethoxy moiety requires rigorous analytical oversight to ensure purity, identity, and stability. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the phosphoramidite building blocks and the final oligonucleotide polymers. ambeed.com Therefore, the analytical signature of the 2-(2-methoxyethoxy) group within these molecules is of critical importance for product verification and release in a regulated environment.

Development of Chemical Sensors and Sensing Mechanisms, including Fluorescence-Based Systems

The unique structure of this compound, which incorporates a phenolic hydroxyl group and an ether linkage, presents intriguing possibilities for its use in the development of chemical sensors. The phenolic -OH group can act as a recognition site for various analytes through hydrogen bonding or as a reactive center for derivatization to create more complex sensor molecules.

Fluorescence-Based Systems:

While direct fluorescent properties of this compound are not prominently reported, its phenolic moiety can be a key component in designing fluorescent sensors. Phenolic compounds are known to be precursors in the synthesis of fluorescent dyes and probes. The electron-donating nature of the hydroxyl and methoxyethoxy groups can influence the photophysical properties of a larger conjugated system.

For instance, the phenolic hydroxyl group could be used as a trigger for a "turn-on" or "turn-off" fluorescent response upon interaction with a target analyte. This interaction could involve proton transfer, chelation with metal ions, or a chemical reaction that alters the electronic structure of the fluorophore. The methoxyethoxy group, with its ether oxygens, could also participate in binding cations, potentially modulating the fluorescent signal.

Table 1: Potential Analyte Interactions for Sensor Development

Functional GroupPotential AnalytesSensing Mechanism
Phenolic -OHMetal ions, anions, reactive oxygen speciesChelation, hydrogen bonding, redox reactions
Methoxyethoxy ChainAlkali and alkaline earth metal cationsIon-dipole interactions, conformational changes
Aromatic RingOrganic molecules, biomoleculesπ-π stacking, hydrophobic interactions

Utilization as Chromatographic Standards and Reference Materials for Complex Mixtures

In the field of analytical chemistry, the purity and well-defined structure of this compound make it a candidate for use as a chromatographic standard. Its moderate polarity, imparted by the hydroxyl and ether functionalities, combined with the nonpolar character of the methyl group and benzene (B151609) ring, would result in characteristic retention times in both normal-phase and reverse-phase chromatography.

This compound could serve as a reference point for the identification and quantification of related phenolic compounds or ethers in complex matrices such as environmental samples, food products, or industrial process streams. Its specific mass fragmentation pattern in mass spectrometry would further aid in its unambiguous identification.

Table 2: Chromatographic Properties and Potential Applications

Chromatographic TechniqueExpected BehaviorPotential Application as a Standard
Gas Chromatography (GC)Amenable to derivatization for enhanced volatility and detection.Analysis of volatile and semi-volatile organic compounds in air and water samples.
High-Performance Liquid Chromatography (HPLC)Good retention on C18 columns due to its mixed polarity.Quality control of raw materials and finished products in the chemical and pharmaceutical industries.
Thin-Layer Chromatography (TLC)Can be visualized using appropriate staining reagents for phenols.Rapid screening of reaction mixtures for the presence of phenolic ethers.

Utilization in Materials Science and Engineering

The reactivity of the phenolic group and the flexibility of the methoxyethoxy chain suggest that this compound could be a valuable building block in materials science.

Precursors for Functional Coatings and Adhesives

The phenolic hydroxyl group is a reactive handle that allows this molecule to be incorporated into polymer backbones. It can participate in condensation polymerization reactions with aldehydes to form phenolic resins. The methoxyethoxy side chain can influence the properties of the resulting polymer, potentially increasing its flexibility, improving its solubility in certain solvents, and enhancing its adhesion to various substrates.

These modified phenolic resins could find applications as functional coatings with tailored properties such as improved impact resistance or specific surface energy. In adhesive formulations, the presence of the ether linkages might enhance bonding to polar surfaces.

Modifiers for Surface Chemistry and Interface Engineering

The amphiphilic nature of this compound, with its polar head (hydroxyl and ether groups) and nonpolar tail (methyl and phenyl groups), makes it a candidate for use as a surface-modifying agent. It could be used to alter the surface properties of materials, for example, by grafting it onto a surface to control its wettability or to introduce specific functionalities.

In the context of composite materials, this molecule could act as a coupling agent to improve the compatibility and adhesion between an inorganic filler and a polymer matrix. The phenolic group could bond to the filler surface, while the rest of the molecule interacts with the polymer, leading to improved mechanical properties of the composite.

Synthesis and Characterization of Derivatives and Analogs of 2 2 Methoxyethoxy 5 Methylphenol

Structural Modifications of the Phenolic Moiety

The reactivity of the phenolic ring and its hydroxyl group allows for a range of structural modifications, including alkylation, acylation, and electrophilic substitution reactions.

The phenolic hydroxyl group is a prime site for alkylation and acylation reactions.

Alkylation: The hydroxyl group can be readily alkylated to form an ether linkage. A common method involves the Williamson ether synthesis, where the phenoxide ion, generated by treating 2-(2-methoxyethoxy)-5-methylphenol with a base such as sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding alkyl ether derivative. For instance, alkylation with methyl iodide would yield 1-(2-methoxyethoxy)-2-methoxy-4-methylbenzene. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile.

Acylation: Acylation of the phenolic hydroxyl group leads to the formation of esters. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would produce 2-(2-methoxyethoxy)-5-methylphenyl acetate (B1210297). The Friedel-Crafts acylation, while typically an electrophilic aromatic substitution, can also occur at the hydroxyl group under certain conditions, though it primarily targets the aromatic ring. thegoodscentscompany.comresearchgate.net

Table 1: Examples of Alkylation and Acylation Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentProduct NameGeneral Reaction Conditions
AlkylationMethyl Iodide (CH₃I)1-(2-Methoxyethoxy)-2-methoxy-4-methylbenzeneBase (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux
AcylationAcetyl Chloride (CH₃COCl)2-(2-Methoxyethoxy)-5-methylphenyl acetateBase (e.g., Pyridine), Solvent (e.g., Dichloromethane), Room Temperature

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating phenolic hydroxyl and methoxyethoxy groups. The directing influence of these groups, along with the methyl group, will determine the position of substitution.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using elemental halogens (Br₂ or Cl₂) in a suitable solvent, often in the presence of a Lewis acid catalyst, although the activated nature of the ring may render a catalyst unnecessary. For instance, bromination with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can provide a milder route to brominated derivatives. The incoming electrophile is expected to substitute at the positions ortho and para to the activating hydroxyl and methoxyethoxy groups. Given the existing substitution pattern, the most likely positions for halogenation would be at C4 and C6.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically carried out using a mixture of nitric acid and sulfuric acid. nih.gov The reaction conditions must be carefully controlled to avoid oxidation of the phenolic ring. The nitro group is expected to be directed to the positions activated by the existing electron-donating groups. Studies on the nitration of similar compounds like guaiacol (B22219) have shown that nitration can occur, leading to products such as nitroguaiacol derivatives. nih.gov For this compound, nitration would likely yield a mixture of isomers with the nitro group at the available ortho and para positions relative to the hydroxyl and ether groups.

Table 2: Examples of Electrophilic Substitution Reactions on the Aromatic Ring

Reaction TypeReagentPotential Product NameGeneral Reaction Conditions
Halogenation (Bromination)Bromine (Br₂)4-Bromo-2-(2-methoxyethoxy)-5-methylphenolSolvent (e.g., Acetic Acid), Room Temperature
NitrationNitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)2-(2-Methoxyethoxy)-5-methyl-4-nitrophenolLow Temperature (e.g., 0-10 °C)

Modifications of the Methoxyethoxy Side Chain

The methoxyethoxy side chain provides further opportunities for derivatization through chain extension, homologation, and functionalization of the terminal methoxy (B1213986) group.

Homologation involves the extension of the ether side chain by one or more methylene (B1212753) units. One potential strategy involves the cleavage of the terminal methyl ether to a hydroxyl group, followed by a chain extension reaction.

A plausible route to extend the chain would be to first selectively demethylate the terminal methoxy group to yield 2-(2-hydroxyethoxy)-5-methylphenol. This can be achieved using reagents like boron tribromide (BBr₃). The resulting primary alcohol can then be converted to a good leaving group, such as a tosylate, by reaction with tosyl chloride. Subsequent nucleophilic substitution with a cyanide salt would introduce a nitrile group, which upon hydrolysis would yield a carboxylic acid, effectively extending the chain. Alternatively, reaction of the tosylate with a malonic ester followed by hydrolysis and decarboxylation can also achieve chain extension.

Another approach involves the synthesis of aryloxypropanols from the parent phenol (B47542). For example, reaction of the sodium salt of 2-hydroxy-4-methylanisole (a related compound) with 3-chloro-1-propanol (B141029) could yield a three-carbon side chain.

The terminal methoxy group of the side chain can be functionalized to introduce a variety of other chemical groups. This typically requires initial conversion of the methyl ether to a more reactive functional group.

To Carboxylic Acids: As mentioned, selective demethylation to the primary alcohol, 2-(2-hydroxyethoxy)-5-methylphenol, is the first step. This alcohol can then be oxidized to the corresponding carboxylic acid, 2-(2-carboxymethoxy)-5-methylphenol. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A two-step process involving a milder oxidation to the aldehyde followed by further oxidation to the carboxylic acid can also be employed.

To Amines: The terminal alcohol, obtained via demethylation, can be converted into an amine. A common method is to first convert the alcohol to an alkyl halide or a tosylate, followed by nucleophilic substitution with ammonia (B1221849) or an amine. For instance, reaction of the tosylate with sodium azide (B81097) followed by reduction of the resulting azide would yield the primary amine, 2-(2-aminoethoxy)-5-methylphenol.

To Esters: Esterification can be achieved by reacting the terminal alcohol with a carboxylic acid or its derivative. For example, reaction of 2-(2-hydroxyethoxy)-5-methylphenol with acetic anhydride in the presence of an acid catalyst would yield 2-(2-acetoxyethoxy)-5-methylphenol.

Table 3: Examples of Terminal Group Functionalization of the Methoxyethoxy Side Chain

Target Functional GroupIntermediateKey ReagentsProduct Name
Carboxylic Acid2-(2-Hydroxyethoxy)-5-methylphenol1. BBr₃ (demethylation) 2. KMnO₄ (oxidation)2-(2-Carboxymethoxy)-5-methylphenol
Amine2-(2-Hydroxyethoxy)-5-methylphenol1. TsCl, Pyridine 2. NaN₃ 3. LiAlH₄ (reduction)2-(2-Aminoethoxy)-5-methylphenol
Ester2-(2-Hydroxyethoxy)-5-methylphenolAcetic Anhydride, H₂SO₄ (catalyst)2-(2-Acetoxyethoxy)-5-methylphenol

Characterization of Novel Derivatives

The newly synthesized derivatives would be characterized using a combination of spectroscopic and analytical techniques to confirm their structures and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR would be instrumental in confirming the structural modifications. For example, in the case of alkylation of the phenolic hydroxyl, the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl group would be observed. For electrophilic substitution on the aromatic ring, changes in the chemical shifts and coupling patterns of the aromatic protons would indicate the position of the new substituent. For modifications of the side chain, new signals corresponding to the introduced functional groups (e.g., a broad singlet for a primary amine, a singlet for an acetate methyl group) would be expected.

¹³C NMR: Carbon-13 NMR would provide information on the carbon skeleton of the new derivatives. The chemical shifts of the aromatic carbons would be sensitive to the nature and position of new substituents. For example, the introduction of an electron-withdrawing nitro group would cause a downfield shift of the attached aromatic carbon. youtube.com The carbon signals of the methoxyethoxy side chain would also shift upon functionalization. For instance, oxidation of the terminal alcohol to a carboxylic acid would result in the appearance of a new signal in the downfield region (typically >170 ppm) corresponding to the carboxyl carbon.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the synthesized derivatives and to gain structural information from their fragmentation patterns. The molecular ion peak (M⁺) would confirm the successful incorporation of the new functional groups. For example, the mass spectrum of a brominated derivative would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). Fragmentation patterns can also provide clues about the structure. For instance, cleavage of the ether linkages in the side chain is a likely fragmentation pathway.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. For example, the acylation of the phenolic hydroxyl would be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹. The nitration of the aromatic ring would be indicated by the appearance of characteristic symmetric and asymmetric stretching bands for the nitro group (around 1550-1510 cm⁻¹ and 1360-1320 cm⁻¹). The conversion of the terminal alcohol to a carboxylic acid would be confirmed by the appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) and a C=O stretching band (around 1725-1700 cm⁻¹).

Advanced Spectroscopic Fingerprinting of Modified Structures

The characterization of derivatives of this compound relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide a detailed "fingerprint" of the molecular structure, allowing for unambiguous identification and analysis of the electronic environment of the atoms within the molecule.

For the parent compound, this compound, the 13C NMR spectrum shows distinct signals for each carbon atom, providing a map of the carbon skeleton. The trimethylsilyl (B98337) (TMS) ether derivative of this compound has also been characterized, exhibiting a molecular weight of 210.3449 g/mol . nist.gov

For instance, in the case of a hypothetical 4-bromo-2-(2-methoxyethoxy)-5-methylphenol , the introduction of a bromine atom at the C4 position would be expected to cause a significant downfield shift in the 13C NMR signal of the carbon atom to which it is attached due to the deshielding effect of the halogen. The signals of the adjacent carbon atoms would also be affected, albeit to a lesser extent. The 1H NMR spectrum would likely show a simplification of the aromatic region due to the replacement of a proton with a bromine atom. chemicalbook.com

Similarly, for a putative 4-nitro-2-(2-methoxyethoxy)-5-methylphenol , the strongly electron-withdrawing nitro group would induce even more pronounced downfield shifts in the 13C NMR spectrum for the carbon at C4 and other carbons in the aromatic ring through its resonance and inductive effects. The mass spectrum would show a corresponding increase in the molecular weight.

Interactive Data Table: Predicted Spectroscopic Data for Derivatives of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Predicted 1H NMR Signals (Aromatic Region, ppm)Key Predicted 13C NMR Signals (Aromatic C-X, ppm)
4-Bromo-2-(2-methoxyethoxy)-5-methylphenolC10H13BrO3261.11~6.8-7.2 (2H)~110-115 (C-Br)
4-Nitro-2-(2-methoxyethoxy)-5-methylphenolC10H13NO5227.21~7.8-8.2 (2H)~140-145 (C-NO2)

Assessment of Their Distinct Chemical Reactivity Profiles

The chemical reactivity of this compound and its derivatives is largely governed by the nature and position of the substituents on the aromatic ring. The parent compound possesses a phenolic hydroxyl group and a methoxyethoxy ether group, both of which are electron-donating and activate the ring towards electrophilic aromatic substitution. The methyl group at the C5 position also contributes to this activation.

Electrophilic Aromatic Substitution: The activating groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Since the position para to the hydroxyl group is occupied by the methyl group, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (C3 and C6). The presence of the bulky methoxyethoxy group at C2 may sterically hinder attack at the C3 position to some extent, potentially favoring substitution at C6.

Reactivity of Derivatives:

Halogenated Derivatives: The introduction of a halogen atom, such as bromine, at the C4 or C6 position would deactivate the aromatic ring towards further electrophilic substitution due to the electron-withdrawing inductive effect of the halogen. However, the halogen can serve as a handle for further functionalization through cross-coupling reactions.

Nitrated Derivatives: The presence of a strongly deactivating nitro group would significantly reduce the nucleophilicity of the aromatic ring, making further electrophilic substitution much more difficult. The nitro group itself can be a site for chemical modification, for instance, reduction to an amino group, which would then act as a strong activating group.

Studies on related guaiacol derivatives have shown that the environment plays a crucial role in their reactivity. For instance, the peroxyl radical scavenging activity of guaiacol derivatives is enhanced in aqueous solutions compared to nonpolar media. nih.gov This suggests that the reactivity of this compound derivatives in biological or environmental systems could be highly dependent on the surrounding medium.

Structure-Reactivity Relationships in this compound Derivatives and Analogs

The relationship between the structure of this compound derivatives and their chemical reactivity is a key aspect of their chemistry.

The electron-donating nature of the hydroxyl and methoxyethoxy groups makes the aromatic ring electron-rich and thus highly susceptible to attack by electrophiles. The position of these activating groups, along with the methyl group, dictates the regioselectivity of these reactions.

The introduction of substituents allows for the fine-tuning of the electronic properties and steric environment of the molecule, which in turn modulates its reactivity.

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., alkyl, additional methoxy) would be expected to increase the rate of electrophilic substitution reactions. Conversely, electron-withdrawing groups (e.g., nitro, halogen) would decrease the reactivity of the aromatic ring towards electrophiles but may open up avenues for nucleophilic aromatic substitution under certain conditions.

Steric Effects: The size and position of substituents can influence the regioselectivity of reactions. For example, a bulky substituent at a position ortho to the hydroxyl group could hinder reactions at that site, favoring reaction at a less sterically crowded position.

A study on the influence of substituents on the reactivity of other phenolic compounds has shown that both the electronic and steric effects of substituents play a significant role in their chemical behavior. researchgate.net These principles can be directly applied to understand and predict the reactivity of novel derivatives of this compound.

Environmental Transformation and Degradation Pathways of 2 2 Methoxyethoxy 5 Methylphenol

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 2-(2-Methoxyethoxy)-5-methylphenol, the principal abiotic degradation mechanisms are photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous and atmospheric environments, this compound can be degraded through direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances present in the environment.

In aqueous systems, the degradation of phenolic compounds is significantly influenced by parameters such as pH, the presence of photosensitizers, and the intensity of light. researchgate.net The photodegradation of phenols can proceed through oxidation by hydroxyl radicals (•OH), which are highly reactive species generated in the presence of light and certain catalysts like titanium dioxide (TiO2). researchgate.net For methoxy-substituted phenols, photochemical reactions can lead to the cleavage of the ether bond. wikipedia.org The degradation of a structurally similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, when exposed to air and light, resulted in the formation of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone as a major degradation product, indicating oxidation and rearrangement reactions. nih.gov

In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions with hydroxyl radicals, nitrate (B79036) radicals (NO3•), and ozone (O3). The methoxy (B1213986) and phenol (B47542) functional groups are generally reactive towards these atmospheric oxidants.

Table 1: Key Factors Influencing Photochemical Degradation

ParameterInfluence on Degradation
Light Intensity Higher intensity generally leads to faster degradation rates.
pH Affects the speciation of the phenolic compound and the generation of reactive oxygen species. researchgate.net
Photosensitizers Substances like humic acids and metallic oxides can accelerate degradation by producing reactive species.
Presence of Oxidants Hydroxyl radicals, ozone, and nitrate radicals are key atmospheric oxidants.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in this compound, specifically the aryl ether bond, can be susceptible to hydrolysis under certain environmental conditions. Generally, aryl ethers are relatively resistant to hydrolysis compared to alkyl ethers. nih.gov However, the presence of catalysts, such as acidic or basic conditions or metal ions, can facilitate this process. nih.govacs.org

Studies on the hydrolysis of guaiacols (methoxyphenols) have shown that the reaction can be catalyzed by zeolites in water, suggesting that mineral surfaces in soil and sediment could play a role in the hydrolysis of similar compounds. nih.govacs.org The hydrolysis of the ether bond would lead to the formation of a di-hydroxylated aromatic compound and the corresponding alcohol. Under normal environmental pH conditions, the hydrolysis of stable aryl ethers is generally a slow process. byjus.com

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of phenolic compounds from soil and water systems.

Microorganisms can utilize a wide range of aromatic compounds as a source of carbon and energy. nih.gov The degradation of phenolic compounds by bacteria has been extensively studied. nih.govosti.gov The initial step in the aerobic degradation of phenols is typically the hydroxylation of the aromatic ring to form a catechol or a substituted catechol, a reaction catalyzed by phenol hydroxylase. frontiersin.orgfrontiersin.org

For methoxylated aromatic compounds, a key initial step is often O-demethylation, where the methoxy group is removed to form a hydroxyl group, a reaction carried out by O-demethylase enzymes. researchgate.net This process makes the aromatic ring more susceptible to subsequent enzymatic attack. Following the formation of a catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.govfrontiersin.orgresearchgate.net

Several bacterial genera, including Pseudomonas, Rhodococcus, and Acinetobacter, are known for their ability to degrade phenols and related aromatic compounds. nih.govfrontiersin.orgresearchgate.net For instance, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov The strain Rhodococcus wratislaviensis has been found to degrade mixtures of methoxy and hydroxy polychlorinated biphenyls. researchgate.net

The identification of intermediate metabolites is crucial for elucidating the biodegradation pathway. In the degradation of methoxylated phenols, the initial intermediates are often the corresponding hydroxylated phenols, formed through O-demethylation. researchgate.net

Following the initial hydroxylation and/or demethylation, the resulting catechol-like intermediate undergoes ring cleavage.

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.govfrontiersin.org

The subsequent aliphatic intermediates are further metabolized to compounds such as pyruvate (B1213749) and acetaldehyde, which can be utilized by the microorganism for growth. researchgate.net The specific intermediates formed will depend on the microorganism and the enzymatic machinery it possesses.

Table 2: Potential Biodegradation Intermediates of this compound

Intermediate TypePotential Compound(s)Precursor Step
O-Demethylation Product 2-Ethoxy-5-methylbenzene-1,2-diolCleavage of the methoxy group
Hydroxylation Product 2-(2-Methoxyethoxy)-5-methylbenzene-1,x-diolAddition of a hydroxyl group to the aromatic ring
Ring Cleavage Products Muconic acid derivatives, semialdehydesCleavage of the catechol-like intermediate
Central Metabolites Pyruvate, AcetaldehydeFurther metabolism of ring cleavage products

Environmental Monitoring and Analytical Methods for Environmental Metabolites

To assess the environmental fate and impact of this compound and its degradation products, robust analytical methods are required. These methods are used to detect and quantify the parent compound and its metabolites in various environmental matrices like water, soil, and air.

A variety of analytical techniques can be employed for the analysis of phenolic compounds and their metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques. nih.govepa.gov

For detection, several methods can be coupled with these separation techniques:

Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification of unknown metabolites. nih.gov

Flame Ionization Detector (FID): A common detector for GC, suitable for quantifying organic compounds. epa.gov

Electrochemical Detection (ECD): Offers high sensitivity and selectivity for electroactive compounds like phenols. researchgate.net

Sample preparation is a critical step to concentrate the analytes and remove interfering substances from the environmental matrix. Common techniques include liquid-liquid extraction and solid-phase extraction (SPE). researchgate.netresearchgate.net

Table 3: Analytical Methods for Phenolic Compounds in Environmental Samples

Analytical TechniqueDetectorSample MatrixCommon UseReference(s)
Gas Chromatography (GC) Flame Ionization Detector (FID)Water, WastewaterQuantification of known phenols epa.gov
GC Mass Spectrometry (MS)Air, Soil, WaterIdentification and quantification of parent compound and metabolites nih.gov
High-Performance Liquid Chromatography (HPLC) UV DetectorWaterRoutine monitoring of phenolic compounds nih.gov
HPLC Electrochemical DetectorWater, SedimentsSensitive detection of phenols at low concentrations researchgate.net

Predictive Modeling of Environmental Fate and Persistence

Predictive modeling plays a crucial role in assessing the potential environmental impact of chemical compounds, especially for those with limited experimental data. By using Quantitative Structure-Activity Relationship (QSAR) models, it is possible to estimate the environmental fate and persistence of a substance based on its molecular structure. These models are integral to regulatory frameworks for chemical evaluation. wikipedia.orgepa.gov

Predicted Environmental Fate of 2-Methoxy-5-methylphenol (Analogue)

The following table summarizes the predicted environmental fate properties for 2-Methoxy-5-methylphenol. These values are estimations derived from QSAR models and are intended for screening-level assessment.

ParameterPredicted ValueModel/MethodInterpretation
Log Octanol-Water Partition Coefficient (Log Kow)2.1KOWWIN™Indicates a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment. nih.gov
Soil Adsorption Coefficient (Koc)130 L/kgKOCWIN™Suggests moderate mobility in soil.
Atmospheric Oxidation Half-Life4.6 hoursAOPWIN™Rapid degradation in the atmosphere by reaction with hydroxyl radicals is expected. epa.govepisuite.dev
Biodegradation ProbabilityWeeksBIOWIN™The compound is not expected to be readily biodegradable, with a predicted timeframe of weeks for significant degradation. ethz.ch
Bioconcentration Factor (BCF)3.2 L/kgBCFBAF™Low potential to bioconcentrate in aquatic organisms. epa.gov
Henry's Law Constant1.1 x 10-7 atm-m3/moleHENRYWIN™Low volatility from water is expected.

Discussion of Predicted Pathways for this compound

While the table above provides estimates for a simpler analogue, the environmental transformation and degradation of this compound will be governed by the functional groups present in its structure: the phenol ring, the methyl group, and the methoxyethoxy side chain.

Biodegradation: The presence of the ether linkage in the methoxyethoxy group is a key factor influencing biodegradability. Glycol ethers can undergo biotic degradation, often initiated by the oxidation of the terminal alcohol or ether group. nih.govnih.gov For this compound, microbial degradation could proceed via cleavage of the ether bond, potentially forming 2-hydroxy-5-methylphenol (a cresol (B1669610) derivative) and 2-methoxyethanol. The cresol moiety would likely be further degraded through pathways established for phenolic compounds, which often involve ring hydroxylation followed by cleavage. nih.govwikipedia.org However, some glycol ethers are known to produce toxic metabolites during biodegradation, such as methoxyacetic acid, which could also be a potential, more persistent intermediate in the degradation of the target compound. nih.gov The presence of the methyl group on the phenol ring may also influence the rate and pathway of degradation. nih.gov

Abiotic Degradation: In the atmosphere, the primary degradation pathway is expected to be the reaction with photochemically produced hydroxyl radicals (•OH). The predicted short atmospheric half-life for the analogue, 2-Methoxy-5-methylphenol, suggests that this compound would also be rapidly oxidized in the air. The ether linkage and the aromatic ring are both susceptible to attack by hydroxyl radicals.

Environmental Partitioning: The Log Kow of the analogue suggests moderate lipophilicity. The addition of the ethoxy group in this compound would likely increase its water solubility and decrease its Log Kow compared to the analogue, potentially leading to lower bioaccumulation and soil sorption. However, it would still be expected to partition to some extent to organic matter in soil and sediment. Its low predicted Henry's Law constant suggests that volatilization from water surfaces is not a significant environmental fate process.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methoxyethoxy)-5-methylphenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves etherification of 5-methylphenol derivatives with 2-(2-methoxyethoxy) groups via Williamson ether synthesis. For example, reacting 5-methylcatechol with 2-(2-methoxyethoxy)ethyl bromide in alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>98%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy, ether, and phenolic proton environments.
  • FT-IR : Peaks at ~3400 cm⁻¹ (phenolic -OH), ~1250 cm⁻¹ (C-O-C ether), and ~2850 cm⁻¹ (methoxy CH₃).
  • HPLC-MS : For molecular weight confirmation (ESI+ mode) and degradation product analysis under stress conditions (e.g., thermal, oxidative).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition onset >200°C suggested for ionic liquid compatibility) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous runoff due to phenolic toxicity to aquatic life .

Advanced Research Questions

Q. How does the methoxyethoxy side chain influence solubility and reactivity in non-polar vs. ionic liquid matrices?

  • Methodological Answer : The 2-(2-methoxyethoxy) group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and ionic liquids (e.g., EMIM[MDEGSO₄]) due to ether oxygen lone pairs. In hydrophobic matrices (e.g., hexane), solubility is limited (<1 mg/mL). Reactivity studies using cyclic voltammetry in ionic liquids (e.g., BMIM[NTf₂]) show redox stability up to 3.5 V vs. Mg/Mg²⁺, suggesting utility in electrochemical applications .

Q. What mechanistic insights explain contradictory reports on its antioxidant activity in lipid peroxidation assays?

  • Methodological Answer : Conflicting data may arise from assay conditions:

  • pH Dependence : Antioxidant activity peaks at pH 7.4 (physiological) but diminishes under acidic conditions (e.g., pH <5).
  • Radical Scavenging : Use ESR spectroscopy with DPPH radicals to quantify activity. Compare IC₅₀ values across studies; discrepancies may stem from solvent polarity (e.g., ethanol vs. DMSO) affecting phenolic proton dissociation .

Q. How can this compound be integrated into nanoparticle stabilization, and what are the limitations?

  • Methodological Answer : The ether and phenolic groups enable coordination with metal oxide nanoparticles (e.g., Cu₂O). Protocols:

  • Synthesis : Add this compound (0.1–1.0 wt%) during nanoparticle precipitation.
  • Characterization : TEM for size distribution; FT-IR for ligand binding.
  • Limitations : Poor stabilization in aqueous media (hydrophobic ligand) requires co-surfactants (e.g., SDS). Stability tests under UV exposure show ligand degradation after 48 hours .

Q. What strategies resolve challenges in detecting trace degradation products during long-term stability studies?

  • Methodological Answer :

  • LC-HRMS : Use a Q-TOF mass spectrometer with a HILIC column to separate polar degradation products (e.g., quinones from oxidation).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation pathways via isotopic patterns.
  • Accelerated Stability Testing : 40°C/75% RH for 6 months simulates long-term storage; correlate with Arrhenius models .

Data Contradiction Analysis

Q. Why do computational (DFT) studies predict higher electrophilic aromatic substitution reactivity than experimental observations?

  • Methodological Answer : DFT models (e.g., B3LYP/6-311+G(d,p)) may overlook steric hindrance from the methoxyethoxy group. Experimental validation via nitration (HNO₃/H₂SO₄) shows meta-substitution is disfavored due to steric effects, unlike ortho/para predictions. Revise computational models by including solvation (PCM) and steric parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.